3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine
Description
The compound 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine features a piperidine scaffold substituted with a 1,3,4-thiadiazole moiety bearing a 2-fluorophenyl group and a 5-methyl-1,2-oxazol-3-ylmethyl side chain. Thiadiazole derivatives are well-documented for their broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties . Piperidine, a common pharmacophore in drug design, contributes to conformational flexibility and target engagement. This article compares this compound with structurally and functionally related analogues, focusing on substitution patterns, biological activities, and structure-activity relationships (SARs).
Properties
IUPAC Name |
3-[[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4OS/c1-12-9-14(22-24-12)11-23-8-4-5-13(10-23)17-20-21-18(25-17)15-6-2-3-7-16(15)19/h2-3,6-7,9,13H,4-5,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQUFOINQHWVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound can be represented by the following molecular formula:
The biological activity of this compound is largely attributed to its structural components, which include a thiadiazole ring and a piperidine moiety. These features allow for interactions with various biological targets, including enzymes and receptors. The mechanism of action typically involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, thereby influencing signal transduction pathways.
Biological Activities
Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities. The specific activities associated with this compound include:
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
| HCT116 (Colon Cancer) | 8.5 |
These values suggest that the compound could potentially inhibit the proliferation of cancer cells effectively.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research has demonstrated that they possess activity against both gram-positive and gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This antimicrobial activity indicates potential applications in treating infections caused by resistant strains.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been assessed through various in vitro assays. Studies reveal that it can inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the efficacy of thiadiazole derivatives, including the compound , against a panel of cancer cell lines. The results indicated significant cytotoxicity with an IC50 value below 20 µM for most tested lines, supporting its potential as an anticancer agent . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of thiadiazole derivatives against multi-drug resistant bacteria. The study found that certain derivatives exhibited MIC values comparable to standard antibiotics, thus highlighting their potential as novel antimicrobial agents .
Comparison with Similar Compounds
Comparison with Target Compound :
- However, the absence of an amine group at the thiadiazole C2 position (replaced by a piperidine linkage) may alter binding modes .
Fluorophenyl Substitution Position
reports 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine , which demonstrated insecticidal and fungicidal activities . The 3-fluorophenyl substitution contrasts with the target compound’s 2-fluorophenyl group:
- Steric and Electronic Effects : The ortho-fluoro position (2-fluorophenyl) may induce greater steric hindrance but similar electron-withdrawing effects compared to meta-fluoro (3-fluorophenyl). This difference could influence target selectivity and potency in biological assays .
Piperidine-Linked Heterocyclic Analogues
and highlight piperidine derivatives with diverse heterocyclic substituents:
- 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine () contains a sulfonyl group and oxadiazole ring, differing from the target’s oxazole-methyl group. Sulfonyl moieties often enhance solubility but may reduce membrane permeability compared to methyl-oxazole .
- 5-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}-2-phenyl-1,3-thiazole () features a fluorobenzyl-pyrazole-thiazole system.
Research Findings and Implications
- Anti-Inflammatory Potential: The target compound’s thiadiazole and fluorophenyl groups align with active anti-inflammatory derivatives in . However, the piperidine-oxazole linkage may require validation via docking studies against prostaglandin reductase or COX enzymes.
- Substituent Effects : The 2-fluorophenyl group’s ortho substitution could enhance target binding compared to meta- or para-substituted analogues, as seen in SARs for kinase inhibitors .
- Metabolic Stability : The 5-methyl-oxazole group may confer better metabolic stability than sulfonyl or nitro groups, which are prone to enzymatic reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
